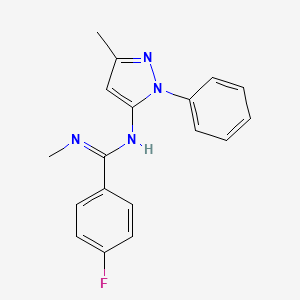
tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate
描述
tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate is a complex organic compound that features a cyclohexylcarbamate core with a tert-butyl group and a 3-nitrobenzylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amine group, followed by the introduction of the nitrobenzyl group and the formation of the carbamate linkage. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzyl ring.
科学研究应用
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can participate in electron transfer reactions, while the carbamate linkage provides stability and specificity in binding interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- tert-Butanesulfinamide
- tert-Butylamine
Uniqueness
tert-Butyl (1R*,4R*)-4-(3-nitrobenzylamino)cyclohexylcarbamate is unique due to its combination of a cyclohexylcarbamate core with a nitrobenzylamino substituent. This structure provides a balance of stability, reactivity, and specificity that is not commonly found in other similar compounds. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a versatile and valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
tert-butyl N-[4-[(3-nitrophenyl)methylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-9-7-14(8-10-15)19-12-13-5-4-6-16(11-13)21(23)24/h4-6,11,14-15,19H,7-10,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQVIXAZHCMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118932 | |
| Record name | Carbamic acid, N-[trans-4-[[(3-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-76-0 | |
| Record name | Carbamic acid, N-[trans-4-[[(3-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)
![5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine](/img/structure/B3001061.png)


![Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3001064.png)
![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)


![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide](/img/structure/B3001069.png)

![2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3001072.png)

